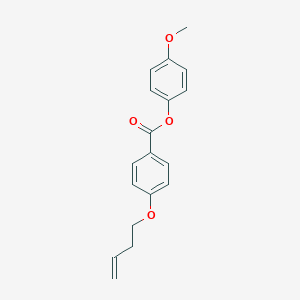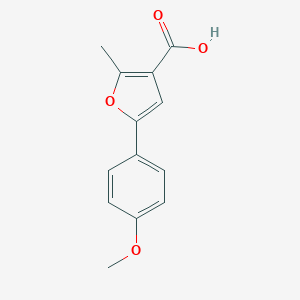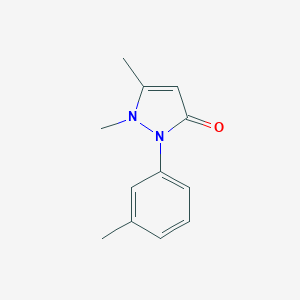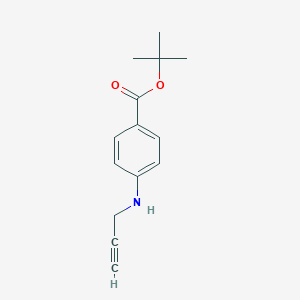
Tert-butyl 4-(2-propynylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "Tert-butyl 4-(2-propynylamino)benzoate" often involves intricate methods that result in highly functionalized molecules. For example, an efficient enantioselective synthesis involving an iodolactamization step has been described for producing a potent CCR2 antagonist, demonstrating the complexity and precision required in synthesizing such compounds (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by detailed spectroscopic and crystallographic studies. The hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, for example, offers an avenue to ortho-bromoaniline derivatives, showcasing the manipulation of molecular structures for the synthesis of complex molecules (Marx & Rassat, 2002).
Chemical Reactions and Properties
Chemical reactions involving "Tert-butyl 4-(2-propynylamino)benzoate" derivatives demonstrate the compound's reactivity and versatility. Alkoxycarbonylation reactions, for instance, provide a method for attaching various ester groups to the propargyl backbone, highlighting the compound's chemical reactivity and potential for further functionalization (Olomucki & Gall, 2003).
Physical Properties Analysis
The physical properties of compounds similar to "Tert-butyl 4-(2-propynylamino)benzoate" are often deduced from their synthesis and molecular structure. For example, the solubility, melting point, and stability of the compound can be inferred from its functional groups and overall molecular architecture, as demonstrated in the synthesis and characterization of derivatives with various substituents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in various chemical environments. Studies on the metalation of derivatives and the influence of substituents on regiocontrol highlight the nuanced chemical behavior and reactivity patterns of these compounds (Thornton & Jarman, 1990).
Wissenschaftliche Forschungsanwendungen
Catalytic Alkylation : Tert-butyl 4-(2-propynylamino)benzoate is used in catalytic alkylation processes. For instance, iron(III) amine-bis(phenolate) complexes are employed for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, yielding good to excellent cross-coupled products in diethyl ether at room temperature (Qian, Dawe, & Kozak, 2011).
Synthesis of Antibiotics : Tert-butyl benzoates, including tert-butyl 4-(2-propynylamino)benzoate, can be converted into derivatives for antibiotic synthesis. A key method involves the addition of organometallic species to cyclohexadienone, followed by allylic oxidation and decarboxylative aromatization (Sunasee & Clive, 2008).
Synthesis of Water-Soluble Stable Free Radicals : Tert-butyl 4-(2-propynylamino)benzoate derivatives are used in the synthesis of highly water-soluble stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. These compounds show stability in water at various pH levels (Marx & Rassat, 2002).
Improving Photovoltaic Performance : Tert-butyl 4-C(61)-benzoate derivatives are used to enhance the performance of photovoltaic devices. Research has shown that devices based on these derivatives demonstrate varying levels of power conversion efficiency, highlighting their potential in solar energy applications (Liu et al., 2013).
Molecular Structure and Spectroscopic Analysis : Studies have been conducted to analyze the molecular structure and vibrational, UV, NMR, and other spectroscopic properties of tert-butyl benzoate derivatives. This research provides insight into the compound's electronic structure and chemical behavior (Mathammal et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(prop-2-ynylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCOTTZGIWYPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435345 |
Source


|
| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-propynylamino)benzoate | |
CAS RN |
112888-76-3 |
Source


|
| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

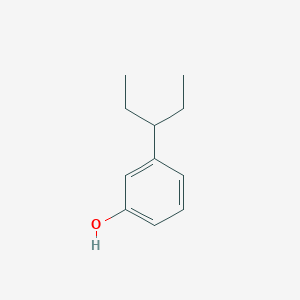
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
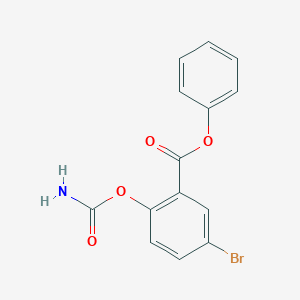
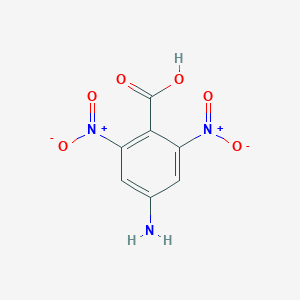
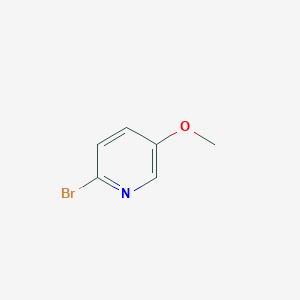
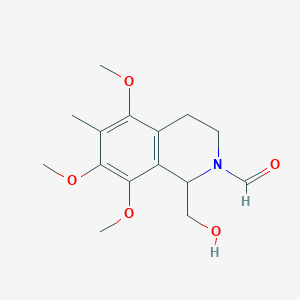
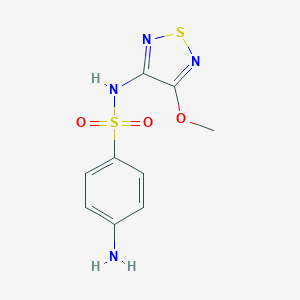
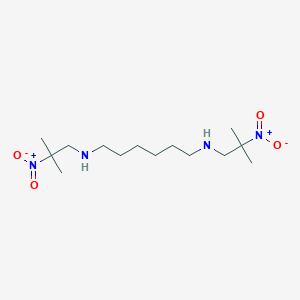
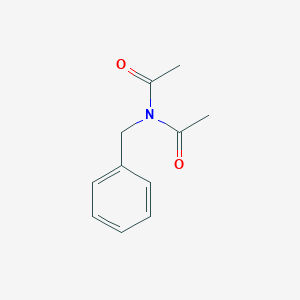
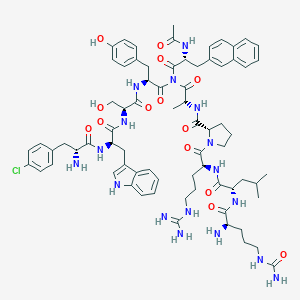
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
